molecular formula C13H14N2O3 B1298787 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid CAS No. 402944-82-5

5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid

Cat. No. B1298787
M. Wt: 246.26 g/mol
InChI Key: BWINMESZIVCYBC-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is an important pharmacophore and a privileged structure in medicinal chemistry . The compound you’re asking about has a benzimidazole core, which is substituted with a methyl group and a pentanoic acid group.


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, benzimidazole derivatives can be synthesized through several methods. For instance, 2-methylbenzimidazole can react with ethyl-chloroacetate to give N1-Ethylacetate-2-methyl-benzimidazole . Further reaction with thiosemicarbazide gives N1-acetylthiosemicarbazide-2-methyl-benzimidazole .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. For instance, the presence of the keto (CO) group can be confirmed using IR and 13C NMR spectrum data .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, the compound N1-acetylthiosemicarbazide-2-methyl-benzimidazole can undergo dehydrative annulation by sulfuric acid to give N1-(2’-amino-5’-methylene)-1’,3’,4’-thiadiazole-2-methyl-benzimidazole .

Scientific Research Applications

Antimycobacterial Research

Summary of the Application

The study conducted an in-silico and in-vitro analysis of novel substituted benzimidazolyl derivatives for antimycobacterial potentials targeting enoyl acyl carrier protein reductase (InhA) .

Methods of Application

The researchers synthesized 4-[1-(4-substituted phenyl)-2-hydroxy-3-(2-methyl benzimidazol-1-yl)-3-oxo-propyl amino] substituted aromatic amino (compound 4) and hydrazide derivatives (compound 5a–f) .

Results or Outcomes

Three of the seven lead compounds synthesized had an IC value of approximately 0.5 μg/ml in the in-vitro Alamar blue assay against the Mycobacterium tuberculosis H37Rv strain, which is roughly comparable to the standard marketed drug, Isoniazid (INH) .

Antimicrobial Activity

Summary of the Application

Benzimidazole derivatives, including those related to the compound , have been found to possess a variety of biological activities, including antimicrobial activity .

Methods of Application

These compounds can be synthesized and then tested against a variety of bacterial and fungal strains to determine their efficacy .

Results or Outcomes

The derivatives of benzimidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antitumor Activity

Summary of the Application

Some benzimidazole derivatives have been found to possess antitumor activity .

Methods of Application

These compounds can be synthesized and then tested in vitro against various cancer cell lines using assays such as the MTT assay .

Results or Outcomes

The results of these tests can provide valuable information about the potential of these compounds as antitumor agents .

Future Directions

The future directions in the research of benzimidazole derivatives could involve the synthesis of new derivatives with potential biological activities, such as antimicrobial, anticancer, antiviral, and antioxidant activities .

properties

IUPAC Name

5-(2-methylbenzimidazol-1-yl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9-14-10-5-2-3-6-11(10)15(9)12(16)7-4-8-13(17)18/h2-3,5-6H,4,7-8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWINMESZIVCYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355234
Record name 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid

CAS RN

402944-82-5
Record name 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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